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Introduction

G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1
(HCAR1), is the endogenous receptor for lactate.[1][2] Once considered merely a metabolic
waste product, lactate is now recognized as a critical signaling molecule ("lactormone”)
involved in various physiological processes, including the regulation of lipolysis, inflammation,
and vascular tone.[3][4][5] In the kidney, GPR81 plays a significant role in regulating renal
vascular resistance and blood pressure.[2][6] Agonism of GPR81 has been shown to increase
vascular resistance in the kidney, an effect potentially mediated by the endothelin system.[2][7]
Understanding the precise localization of GPR81 mRNA is crucial for elucidating its function in
renal pathophysiology and for the development of targeted therapeutics.

In situ hybridization (ISH) is a powerful molecular technique that allows for the precise
localization of specific nucleic acid sequences (MRNA or DNA) within the morphological context
of a tissue section.[8][9] This method provides spatial information on gene expression that
cannot be obtained from techniques that require tissue homogenization, such as gPCR. This
application note provides a summary of GPR81 mRNA localization in the kidney and a detailed
protocol for its detection using chromogenic in situ hybridization.

Localization of GPR81 mRNA in the Kidney

Studies in multiple species have localized GPR81 mRNA to the renal microvasculature.[6] ISH
experiments on mouse and dog kidneys have demonstrated specific expression patterns:
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» Renal Cortex: GPR81 mRNA signal is predominantly found at the vascular pole of the
glomeruli.[6][10] Expression is notable in the juxtaglomerular afferent arterioles.[6] Staining is
also observed in the basal glomerular tuft.[6]

o Renal Medulla: Positive staining for GPR81 mRNA has also been reported in the medulla of

the mouse kidney.[10]

o Cell-Specific Expression: Using fluorescence-activated cell sorting (FACS) followed by
guantitative PCR, Gpr81 mRNA was found to be highly expressed in pericytes (PDGFR[3+
cells).[11] It was detected in only one of four samples of endothelial cells (CD31+) and was
undetectable in renal tubule (LTL+) and macrophage (F4/80+) populations.[11] In dog
kidneys, a less intense signal for GPR81 mRNA was also observed over tubular epithelial
cells.[6]

Quantitative and Localization Data Summary

The following tables summarize the reported expression and localization of GPR81 mRNA in
the kidney from experimental studies.

Table 1: GPR81 mRNA Localization in Kidney by In Situ Hybridization
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. . . Specific Signal
Species Kidney Region . . Reference
Location Intensity
Vascular pole of
glomeruli,
Mouse Cortex afferent High [6][10]
arterioles, basal
glomerular tuft
General .
Medulla ) Positive [10]
medullary tissue
Vascular pole of
glomeruli, )
Dog Cortex High [6]
afferent
arterioles
Tubular epithelial )
Cortex Less intense [6]

cells

Table 2: Relative Gpr81 mRNA Expression in Sorted Renal Cells (Mouse)

. Gpr81 mRNA
Cell Type Marker Cell Population . Reference
Expression Level
PDGFRp+ Pericytes Highly Expressed [11]
) Low / Inconsistently
CD31+ Endothelial Cells [11]
Detected
LTL+ Renal Tubules Undetectable [11]
F4/80+ Macrophages Undetectable [11]

GPRS81 Signaling Pathway

Lactate binding to GPR81 activates the coupled inhibitory G protein (Gi). The Gi-alpha subunit

then dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion
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of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels and subsequently decreasing
the activity of downstream effectors like Protein Kinase A (PKA).[3][12]
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Caption: Canonical GPR8L1 signaling pathway.

Protocols

Detailed Protocol: Chromogenic In Situ Hybridization for GPR81 mRNA in Kidney Tissue

This protocol describes a non-radioactive method for detecting GPR81 mRNA in frozen kidney
sections using digoxigenin (DIG)-labeled riboprobes.

I. Materials and Reagents
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e Tissue: Freshly dissected mouse or dog kidney

o Fixative: 4% Paraformaldehyde (PFA) in PBS

o Cryoprotectant: 20% or 30% Sucrose in PBS

o Embedding Medium: OCT compound

o Slides: SuperFrost Plus coated slides

e Probes: DIG-labeled antisense and sense (control) cRNA probes for GPR81

o Reagents for Hybridization:

[¢]

Hybridization Buffer (Formamide-based)

o Proteinase K

o 0.1 M HCI

o Standard Saline Citrate (SSC) buffers

o Blocking Reagent (e.g., Roche)

o Anti-Digoxigenin-AP (Alkaline Phosphatase) Fab fragments

o NBT (Nitro-blue tetrazolium chloride)

o BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt)

o MABT Buffer (Maleic acid buffer with Tween-20)

» Equipment: Cryostat, hybridization oven, humidified chambers, water baths

[I. Experimental Workflow

Caption: Workflow for GPR81 mRNA in situ hybridization.

[ll. Step-by-Step Procedure
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A. Tissue Preparation

o Perfusion & Dissection: Perfuse the animal with ice-cold PBS to remove blood. Dissect the
kidneys and remove the capsule.

o Fixation: Immerse tissues in 4% PFA overnight at 4°C.

o Cryoprotection: Wash tissues in PBS and then immerse in 20-30% sucrose in PBS at 4°C
until the tissue sinks (typically 24-48 hours).

o Embedding: Blot the tissue dry, embed in OCT compound in a cryomold, and freeze rapidly
on dry ice or in liquid nitrogen. Store blocks at -80°C.

e Sectioning: Cut 10-14 um thick sections using a cryostat. Collect sections on SuperFrost
Plus slides. Allow sections to air dry for 30-60 minutes and store at -80°C until use.

B. Pre-hybridization

e Bring slides to room temperature (RT) for 30 minutes.

e Wash in PBS for 5 minutes.

o To improve probe penetration, treat with 0.1 M HCI for 10 minutes at RT.[13]
e Wash 2x in PBS for 5 minutes each.

 Incubate with Proteinase K (5-10 pg/mL in PBSTw) for 10-15 minutes at RT.[14] The exact
time must be optimized to permeabilize the tissue without destroying morphology.

o Stop the digestion by washing in PBS for 5 minutes.
o Post-fix with 4% PFA for 15-20 minutes at RT to preserve tissue integrity.[14]
e Wash 2x in PBS for 5 minutes each.

 Incubate in pre-hybridization buffer for at least 1 hour at the hybridization temperature (e.qg.,
60-65°C) in a humidified chamber.[14]
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C. Hybridization

e Dilute the DIG-labeled GPR81 antisense probe (and sense probe for negative controls) in
pre-warmed hybridization buffer. A typical concentration is 0.5-1.0 pg/mL.

e Remove the pre-hybridization buffer from the slides.

o Apply the probe solution to the tissue sections (~200-300 uL per slide), cover with a
coverslip, and ensure there are no air bubbles.

 Incubate overnight (16-20 hours) at 60-65°C in a humidified chamber.[15]
D. Post-Hybridization Washes

o Carefully remove coverslips by immersing slides in 5x SSC at RT.

e Wash in 2x SSC containing 50% formamide at 65°C for 30 minutes.

e Wash twice in 0.2x SSC at 65°C for 30 minutes each to remove non-specifically bound
probe.[15]

e Wash briefly in MABT buffer at RT.
E. Immunological Detection

» Blocking: Incubate slides in a blocking solution (e.g., 2% blocking reagent in MABT) for 1-2
hours at RT.

e Antibody Incubation: Dilute the Anti-Digoxigenin-AP antibody (e.g., 1:1500 to 1:2500) in
blocking solution. Apply to sections and incubate overnight at 4°C in a humidified chamber.
[15]

e Washing: Wash slides thoroughly in MABT, 3x for 10 minutes each.
F. Chromogenic Development

o Equilibrate slides in detection buffer (e.g., NTMT: 100 mM Tris-HCI pH 9.5, 100 mM NacCl, 50
mM MgCI2) for 10 minutes.
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o Prepare the color solution by adding NBT and BCIP substrates to the detection buffer.

o Apply the color solution to the slides and incubate in the dark at RT or 37°C.[15] Monitor the
color development under a microscope (can take from 2 hours to overnight). The GPR81
MRNA signal will appear as a blue/purple precipitate.

o Stop the reaction by washing the slides in PBS or distilled water once the desired signal-to-
noise ratio is achieved.

o (Optional) Counterstain with Nuclear Fast Red for morphological context.

o Dehydrate the slides through an ethanol series, clear with xylene, and mount with a
permanent mounting medium.

IV. Controls and Interpretation

o Negative Control (Sense Probe): A slide hybridized with a DIG-labeled sense probe should
show no specific staining. This controls for non-specific probe binding.

o Negative Control (No Probe): A slide processed without any probe should show no signal,
controlling for non-specific antibody binding or endogenous alkaline phosphatase activity.

» Positive Control: A slide processed for a known, highly expressed housekeeping gene can
validate the protocol's efficacy. Alternatively, using tissue from a GPR81-knockout mouse
should result in no signal, confirming probe specificity.[6]

A positive result is indicated by the presence of a blue/purple precipitate that is localized to
specific cells or structures within the kidney, consistent with the patterns described in the
literature.[6][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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